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Compound of Interest

Compound Name: 10-Hydroxymorphine

Cat. No.: B1240346

An In-depth Technical Guide on the Core Chemical Properties of 10-Hydroxymorphine
Introduction

10-Hydroxymorphine is an oxygenated derivative of morphine, often identified as an impurity
in morphine synthesis and pharmaceutical formulations.[1][2] Structurally, it is characterized by
a hydroxyl group at the C-10 position of the morphinan ring system. As a close analog of
morphine, its pharmacological activity is primarily mediated through interaction with opioid
receptors.[3] This technical guide provides a detailed overview of the fundamental chemical
properties, experimental protocols for synthesis and analysis, and the key signaling pathways
associated with 10-Hydroxymorphine, tailored for researchers, scientists, and professionals in
drug development.

Core Chemical and Physical Properties

The physicochemical properties of 10-Hydroxymorphine are crucial for its handling,
formulation, and analysis. While extensive experimental data for this specific compound is not
widely published, a combination of computed data and information from closely related analogs
provides a solid foundation. Key identifiers and properties are summarized below.
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Property Value Source
(4S,4aR,7S,7aR,12bS,13S)-3-
methyl-2,4,4a,7,7a,13-

IUPAC Name hexahydro-1H-4,12- [4]
methanobenzofuro[3,2-
elisoquinoline-7,9,13-triol
10-alpha-Hydroxymorphine,

Synonyms 10a-Hydroxymorphine, (10S)- [4]
hydroxymorphine

CAS Number 131563-73-0 [4]

Molecular Formula C17H19NO4 [4115]

Molecular Weight 301.34 g/mol [4][5]

pKa (Tertiary Amine)

~8.1 (Estimated based on
Morphine)

[6]7]

XLogP3 (Computed)

-0.4

[4]

Melting Point Data not available
Boiling Point Data not available
» Slightly soluble in DMSO and

Solubility ) ) [8]
Methanol (with heating)
Commercially available as a

Appearance o 9]
solution in methanol

Storage Freeze (-20°C) [2][8]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and analysis of 10-

Hydroxymorphine in a research setting. The following protocols are representative

methodologies based on established chemical transformations and analytical techniques for

morphine and its derivatives.
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Synthesis Protocol: Chromic Acid Oxidation of Codeine

10-Hydroxymorphine can be synthesized from morphine precursors. A common route
involves the oxidation of codeine to 10-Hydroxycodeine, followed by O-demethylation. This
protocol is based on the well-documented "cold chromic acid oxidation" method.[10]

Step 1: Oxidation of Codeine to 10-Hydroxycodeine

» Dissolution: Dissolve Codeine (1.0 eq) in a solution of dilute sulfuric acid at a temperature
maintained between 0-5°C using an ice bath.

o Preparation of Oxidant: Separately, prepare the chromic acid reagent by dissolving
chromium trioxide (CrOs) in distilled water, followed by the slow addition of concentrated
sulfuric acid while cooling.

o Oxidation Reaction: Add the chromic acid solution dropwise to the stirred codeine solution.
The temperature of the reaction mixture must be strictly maintained below 5°C to prevent
over-oxidation and side-product formation.

e Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the
starting material (codeine) is consumed.

e Quenching: Quench the reaction by the careful addition of a reducing agent, such as sodium
bisulfite or isopropyl alcohol, until the orange color of Cr(VI) is no longer present.

e Neutralization & Extraction: Neutralize the acidic solution with a base (e.g., ammonium
hydroxide) to precipitate the crude product. Extract the aqueous layer multiple times with an
organic solvent mixture, such as chloroform/isopropanol.

 Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. Purify the resulting crude 10-Hydroxycodeine using
column chromatography.

Step 2: O-Demethylation to 10-Hydroxymorphine

» Reaction Setup: Dissolve the purified 10-Hydroxycodeine (1.0 eq) in a suitable dry solvent
(e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
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o Demethylation: Cool the solution to 0°C and add a demethylating agent, such as boron
tribromide (BBr3), dropwise.

» Reaction & Quenching: Allow the reaction to proceed to completion as monitored by TLC.
Carefully quench the reaction by the slow addition of methanol, followed by water.

o Workup & Purification: Neutralize the mixture and extract the product as described in Step 1.
Purify the final 10-Hydroxymorphine product via column chromatography or preparative
HPLC.

Synthesis Workflow for 10-Hydroxymorphine

Step 1: Oxidation
Codeine in Cold Chromic Acid |__, [ Quench Reaction Neutralize & Extract . Demethylation
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Synthesis Workflow for 10-Hydroxymorphine

Analytical Protocol: HPLC-UV Method

This protocol describes a High-Performance Liquid Chromatography (HPLC) method with UV
detection for the quantification of 10-Hydroxymorphine, adapted from established methods for
analyzing morphine and its impurities.[11][12][13]

e |nstrumentation:

o HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode-
Array Detector (DAD).

o Chromatographic Conditions:

o Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 um particle size).
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o Mobile Phase A: 10 mM Ammonium Acetate or Potassium Phosphate buffer, pH adjusted
to 4.0.

o Mobile Phase B: Acetonitrile or Methanol.

o Gradient Elution: A typical gradient might start at 5% B, increasing to 40% B over 15
minutes, followed by a wash and re-equilibration step.

o Flow Rate: 1.0 mL/min.

o Column Temperature: 30°C.

o Detection Wavelength: 285 nm (characteristic for the morphine chromophore).[14]

o Injection Volume: 10 pL.

Sample Preparation (from Plasma):

o Spiking: Spike 0.5 mL of plasma with an internal standard.

o Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to
isolate the analyte from the biological matrix. For LLE, add 0.5 mL of a basic buffer (e.g.,
borate buffer pH 9) and extract with 6 mL of a chloroform:isopropanol (9:1 v/v) mixture.

o Evaporation & Reconstitution: Vortex and centrifuge the mixture. Transfer the organic layer
to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the
residue in a known volume of the mobile phase.

Calibration and Quantification:

o Prepare a series of calibration standards by spiking blank matrix with known
concentrations of 10-Hydroxymorphine.

o Process the standards and samples using the described extraction procedure.

o Construct a calibration curve by plotting the peak area ratio (analyte/internal standard)
against concentration. Determine the concentration of unknown samples from this curve.
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HPLC-UV Analysis Workflow
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HPLC-UV Analysis Workflow
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Signaling Pathways

As a derivative of morphine with confirmed opioid activity, 10-Hydroxymorphine is presumed

to exert its effects primarily through the p-opioid receptor (MOR), a G-protein coupled receptor

(GPCR).[3] The downstream signaling cascade is complex, involving two principal pathways:

the canonical G-protein pathway responsible for analgesia and the (-arrestin pathway, which

mediates receptor desensitization and contributes to side effects.

G-Protein Mediated Signaling Pathway

This pathway is the primary mechanism for opioid-induced analgesia.

Receptor Activation: 10-Hydroxymorphine binds to the extracellular domain of the MOR.

G-Protein Coupling: This binding induces a conformational change in the receptor, promoting
the coupling of an intracellular inhibitory G-protein (Gi/0).

GDP-GTP Exchange: The Gai subunit releases Guanosine Diphosphate (GDP) and binds
Guanosine Triphosphate (GTP), causing the Gai-GTP and Gy subunits to dissociate from
each other and the receptor.

Downstream Effectors:

o Gai-GTP: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic
AMP (cAMP) levels. This reduction in cAMP decreases the activity of Protein Kinase A
(PKA).

o GPy: Modulates ion channels by activating G-protein-gated inwardly rectifying potassium
(GIRK) channels, causing potassium efflux and neuronal hyperpolarization. It also inhibits
N-type voltage-gated calcium channels, reducing neurotransmitter release from
presynaptic terminals.

Analgesic Effect: The combined effect of neuronal hyperpolarization and reduced
neurotransmitter release (e.g., substance P, glutamate) dampens the transmission of pain
signals, resulting in analgesia.
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p-Opioid Receptor: G-Protein Signaling Pathway
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u-Opioid Receptor: G-Protein Signaling Pathway

B-Arrestin Mediated Signaling Pathway

This pathway is critical for receptor regulation and is implicated in tolerance and certain side

effects.

» Receptor Phosphorylation: Upon prolonged or intense agonist binding, G-protein-coupled
receptor kinases (GRKSs) are recruited to the MOR and phosphorylate serine and threonine

residues on its intracellular tail.
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B-Arrestin Recruitment: The phosphorylated receptor serves as a docking site for -arrestin
proteins (primarily B-arrestin 2).

Receptor Desensitization: The binding of 3-arrestin sterically hinders the G-protein from
coupling to the receptor, effectively uncoupling it from the canonical signaling pathway and
leading to acute desensitization.

Receptor Internalization: B-arrestin acts as an adaptor protein, linking the receptor to
components of the endocytic machinery, such as clathrin and AP-2. This initiates the
internalization of the receptor into endosomes.

Receptor Fate: Once internalized, the receptor can either be dephosphorylated and recycled
back to the cell surface (resensitization) or targeted for lysosomal degradation
(downregulation). This B-arrestin-mediated process is a key mechanism underlying the
development of opioid tolerance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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